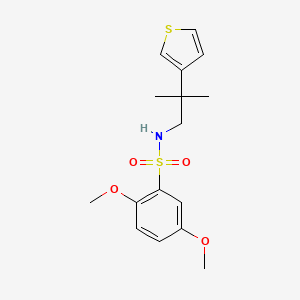

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Thiophene-based analogs, like the one in this compound, have been the focus of many scientists due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

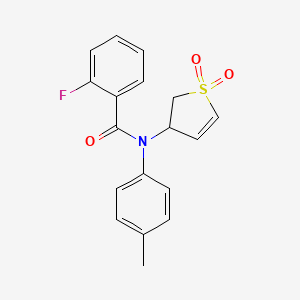

The molecular structure of this compound is based on the thiophene ring system, which is a five-membered heterocycle containing a sulfur atom . This structure is essential for the compound’s properties and applications .Chemical Reactions Analysis

Thiophene derivatives, including this compound, are utilized in various applications due to their unique chemical reactions . For instance, they play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, such as “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” could potentially be used in the production of OFETs.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This implies that “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” could be used in the development of new OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” could potentially be used in the development of new drugs with these properties.

Perovskite Solar Cells (PSC)

Organic hole transport materials (HTM) are widely researched in perovskite solar cells (PSC). However, due to the inherent low carrier mobility, chemical dopants are usually needed to improve the mobility and achieve high power conversion efficiency . The use of dopants not only brings high costs, but also accelerates the degradation of perovskite, severely reducing the stability of perovskite solar cells . Therefore, the development of efficient dopant-free HTMs has become a huge challenge . “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” could potentially be used in this field.

DNA Thermal Denaturation Investigation

Thermal denaturation investigation of DNA was studied using a temperature-control programmer spectrometer . This suggests that “2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” could potentially be used in these types of investigations.

Mechanism of Action

Target of Action

It’s known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

2,5-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-16(2,12-7-8-22-10-12)11-17-23(18,19)15-9-13(20-3)5-6-14(15)21-4/h5-10,17H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJYNZGRXPXVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)

![N-(5-fluoro-2-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2794239.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2794240.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2794241.png)

![1,1-Dioxo-4-{[4-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-4-carboxylic a](/img/structure/B2794242.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2794243.png)

![1-Tert-butyl-3-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2794250.png)

![3-(4-Bromophenyl)-8-((2,5-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2794253.png)

![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(tetrahydrofuran-2-yl)ethan-1-one](/img/structure/B2794254.png)